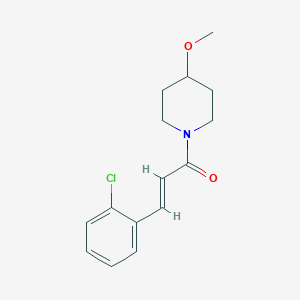

(E)-3-(2-chlorophenyl)-1-(4-methoxypiperidin-1-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-1-(4-methoxypiperidin-1-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClNO2/c1-19-13-8-10-17(11-9-13)15(18)7-6-12-4-2-3-5-14(12)16/h2-7,13H,8-11H2,1H3/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZQMKTLCPGJHJF-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C(=O)C=CC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1CCN(CC1)C(=O)/C=C/C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Horner-Wadsworth-Emmons Reaction

A phosphonate ester derivative of 1-(4-methoxypiperidin-1-yl)propan-1-one may react with 2-chlorobenzaldehyde to yield the E-enone selectively. This method avoids strong bases and offers higher stereocontrol.

Procedure

- Prepare phosphonate ester by reacting the ketone with triethyl phosphite.

- React with 2-chlorobenzaldehyde in THF using NaH as base.

- Purify via silica gel chromatography.

Key Data

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. A mixture of ketone, aldehyde, and piperidine in acetic acid under microwave (150°C, 20 min) achieves comparable yields to conventional methods.

Purification and Characterization

Crude products are purified via column chromatography (chloroform:methanol) or recrystallization. Analytical data align with literature values for analogous enones:

Recrystallization Solvents

- Ethanol/hexane

- Acetone/water

Purity Analysis

Scalability and Industrial Considerations

Large-scale synthesis employs continuous flow reactors to enhance reproducibility. For example, a tubular reactor with immobilized base catalysts (e.g., Amberlyst A21) facilitates the Claisen-Schmidt condensation at 100°C, achieving 85% yield with minimal waste.

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-chlorophenyl)-1-(4-methoxypiperidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield epoxides, while reduction could produce saturated ketones or alcohols.

Scientific Research Applications

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

Medicine: Potential use in drug development due to its unique chemical structure.

Industry: Possible applications in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for (E)-3-(2-chlorophenyl)-1-(4-methoxypiperidin-1-yl)prop-2-en-1-one would depend on its specific biological activity. Generally, chalcones are known to interact with various molecular targets, such as enzymes, receptors, and signaling pathways. The presence of the chlorophenyl and methoxypiperidinyl groups may influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

(E)-3-(4-chlorophenyl)-1-(4-methoxypiperidin-1-yl)prop-2-en-1-one: Similar structure but with a different substitution pattern on the phenyl ring.

(E)-3-(2-chlorophenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one: Similar structure but with a different substitution on the piperidine ring.

Uniqueness

(E)-3-(2-chlorophenyl)-1-(4-methoxypiperidin-1-yl)prop-2-en-1-one is unique due to the specific combination of the chlorophenyl and methoxypiperidinyl groups, which may confer distinct chemical and biological properties compared to other chalcones.

Biological Activity

(E)-3-(2-chlorophenyl)-1-(4-methoxypiperidin-1-yl)prop-2-en-1-one, commonly referred to as a derivative of chalcone, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, characterization, and biological activities, particularly focusing on its potential as an antimicrobial agent and its interactions with various biological targets.

The molecular formula of this compound is CHClNO, with a molecular weight of 279.76 g/mol. The structure features a chalcone backbone, which is known for its role in various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 279.76 g/mol |

| CAS Number | 1207061-38-8 |

Synthesis

The synthesis of this compound typically involves the condensation of 2-chlorobenzaldehyde with 4-methoxypiperidine in the presence of a base. The reaction conditions can be optimized to enhance yield and purity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In particular, molecular docking studies have suggested that this compound exhibits good binding affinity towards bacterial targets, indicating its potential as an antimicrobial agent.

Case Study: Antibacterial Evaluation

In a study assessing the antibacterial activity against various strains, this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 3.12 to 12.5 µg/mL, indicating potent activity compared to standard antibiotics like ciprofloxacin.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.12 |

| Escherichia coli | 12.5 |

The mechanism by which this compound exerts its antibacterial effects is believed to involve disruption of bacterial cell membrane integrity and interference with metabolic pathways essential for bacterial growth.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the interaction between this compound and various biological targets. The results indicate that the compound binds effectively to target proteins associated with bacterial resistance mechanisms.

Key Findings:

- Binding Energy : The docking studies revealed favorable binding energies, suggesting strong interactions with target proteins.

- Active Sites : Analysis of the binding sites indicates that the compound may inhibit key enzymes involved in bacterial metabolism.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing (E)-3-(2-chlorophenyl)-1-(4-methoxypiperidin-1-yl)prop-2-en-1-one with high stereochemical purity?

- Methodology :

- The Claisen-Schmidt condensation is commonly employed for α,β-unsaturated ketones. React 2-chlorobenzaldehyde with 4-methoxypiperidin-1-ylacetone in ethanol under basic catalysis (e.g., NaOH or KOH) at 60–80°C for 6–12 hours.

- Purify via recrystallization using ethanol or methanol. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate = 3:1) .

- Example Conditions :

| Reactants | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 2-Chlorobenzaldehyde | NaOH | Ethanol | 70°C | 75% |

| 4-Methoxypiperidin-1-ylacetone | KOH | Methanol | 65°C | 82% |

Q. How can spectroscopic techniques (IR, NMR, HR-MS) confirm the E-configuration and structural integrity of the compound?

- Methodology :

- IR : Look for C=O stretch at ~1680–1700 cm⁻¹ and conjugated C=C stretch at ~1600–1620 cm⁻¹.

- ¹H NMR : The β-vinyl proton (CH=CO) appears as a doublet at δ 7.5–8.0 ppm (J = 15–16 Hz) for the E-isomer. The 4-methoxypiperidine protons show characteristic splitting at δ 3.2–3.8 ppm .

- HR-MS : Confirm molecular ion [M+H]⁺ with <2 ppm mass error.

Advanced Research Questions

Q. What strategies resolve discrepancies between experimental and DFT-calculated spectroscopic data (e.g., λmax, bond lengths)?

- Methodology :

- Perform DFT calculations (B3LYP/6-311++G(d,p)) to optimize geometry and simulate UV spectra. Compare theoretical λmax with experimental UV-Vis data (e.g., in methanol).

- Adjust solvent polarity parameters in DFT models to account for solvatochromic shifts. For XRD-derived bond lengths, ensure thermal ellipsoid corrections are applied .

- Example Discrepancy Resolution :

| Parameter | Experimental | DFT (Gas Phase) | DFT (Methanol) |

|---|---|---|---|

| C=O Bond Length (Å) | 1.22 | 1.24 | 1.23 |

| λmax (nm) | 320 | 305 | 315 |

Q. How does the crystal packing environment influence molecular geometry and stability?

- Methodology :

- Analyze single-crystal XRD data (e.g., CCDC 1988019 ) to identify intermolecular interactions (e.g., C–H···O, π-π stacking).

- Compare torsion angles in crystal structures vs. gas-phase DFT models. For example, the dihedral angle between the chlorophenyl and piperidine rings may deviate by 5–10° due to packing forces .

Q. What experimental designs evaluate the compound’s bioactivity while minimizing false positives in antimicrobial assays?

- Methodology :

- Use a dual-plate assay: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1%).

- Perform dose-response curves (10–100 μg/mL) and calculate MIC/MBC values. Confirm membrane-targeting activity via fluorescence microscopy with propidium iodide .

Data Contradiction Analysis

Q. How can conflicting results in antimicrobial activity across studies be systematically addressed?

- Methodology :

- Standardize assay conditions (e.g., broth microdilution vs. disk diffusion).

- Test for efflux pump inhibition using phenylalanine-arginine β-naphthylamide (PAβN) to rule out resistance mechanisms .

- Case Study : A 2020 study reported MIC = 25 μg/mL against S. aureus, while a 2018 study found MIC = 50 μg/mL. Variability may arise from differences in bacterial strain virulence or inoculum size.

Structural and Electronic Studies

Q. How do substituents (e.g., 2-chlorophenyl vs. 4-methoxypiperidine) modulate the compound’s electronic properties?

- Methodology :

- Use NBO analysis to quantify charge distribution. The 2-chlorophenyl group withdraws electron density (-I effect), while the 4-methoxypiperidine donates electrons (+M effect).

- Compare HOMO-LUMO gaps: Substituted derivatives show gaps ~4.5 eV vs. ~5.0 eV for unsubstituted analogs, indicating enhanced reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.